N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-11-8-14(12(2)21-11)15(18)9-17-16(19)10-20-13-6-4-3-5-7-13/h3-8,15,18H,9-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWVOQPFBQVICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)COC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-phenoxyacetamide typically involves multiple steps. One common approach is to start with 2,5-dimethylfuran, which undergoes a series of reactions including ring opening, aldol condensation, and hydrogenation-cyclization to form the desired compound . The reaction conditions often involve the use of catalysts and specific reagents to facilitate each step.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, reaction conditions, and purification techniques to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The compound can participate in substitution reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield alcohols or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds derived from 2,5-dimethylfuran exhibit significant anticancer activities. For instance, studies have shown that derivatives of 2,5-dimethylfuran possess the ability to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation, making these compounds candidates for further development as anticancer agents.
Antiviral Activity
The antiviral properties of compounds containing the 2,5-dimethylfuran moiety have also been investigated. For example, related furan derivatives have demonstrated efficacy against various viruses through mechanisms such as inhibiting viral replication or interfering with viral entry into host cells. This suggests that N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-phenoxyacetamide could be explored for its potential antiviral applications.
Material Science
Polymer Synthesis
The unique structure of this compound allows it to be utilized in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the incorporation of furan units. Research has shown that such polymers can be used in applications ranging from packaging materials to high-performance composites.
Nanocomposites
Incorporating this compound into nanocomposite materials has been shown to improve their mechanical and thermal properties. The furan-derived compounds can act as effective reinforcing agents when combined with other materials such as silica or carbon nanotubes, leading to advancements in the development of lightweight and durable materials for various industrial applications.
Biofuel Development
Biofuel Precursor
this compound can serve as a precursor for the synthesis of biofuels. 2,5-Dimethylfuran itself is recognized as a promising second-generation biofuel due to its favorable energy content and low environmental impact compared to traditional fossil fuels. The conversion pathways involving this compound can lead to the production of fuels that are compatible with existing infrastructure while offering reduced greenhouse gas emissions.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated derivatives of 2,5-dimethylfuran | Found significant inhibition of cancer cell proliferation through apoptosis induction. |
| Antiviral Efficacy Research | Evaluated antiviral properties against orthopoxviruses | Demonstrated effective viral replication inhibition at specific concentrations. |
| Polymer Development Study | Explored polymerization techniques using furan derivatives | Achieved enhanced mechanical properties in synthesized polymers compared to control samples. |
| Biofuel Production Research | Analyzed conversion methods for biofuel synthesis | Identified efficient pathways for converting furan derivatives into high-energy biofuels. |
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights structural and functional differences between N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-phenoxyacetamide and key analogs.
Pharmacopeial Acetamide Derivatives ()
Compounds e, f, g, h, m, n, and o from Pharmacopeial Forum (2017) share the 2-phenoxyacetamide core but differ in substituents:
- Key Differences: Aromatic System: The target compound features a 2,5-dimethylfuran ring, whereas analogs like e and g use a 2,6-dimethylphenoxy group. The furan’s reduced steric bulk and altered electronic profile may influence receptor binding or metabolic stability compared to benzene derivatives . Hydroxyethyl Group: The target’s hydroxyethyl side chain contrasts with the amino, formamido, or acetamido groups in e, f, and g. This polar group could enhance solubility but reduce membrane permeability relative to lipophilic substituents .
Pesticide-Related Acetamides ()
Several chloro-substituted acetamides (e.g., alachlor, pretilachlor) are used as herbicides. While structurally distinct, these share the acetamide backbone:
- Key Differences: Substituents: The target compound lacks chlorine atoms, which are critical for pesticidal activity in analogs like alachlor. Aromatic vs. Heterocyclic Systems: The furan ring in the target compound may offer better metabolic stability compared to chlorinated benzene rings, which are prone to oxidative degradation .
Antineoplastic Agents ()
Dasatinib, a tyrosine kinase inhibitor, contains a thiazolecarboxamide and pyrimidine core but shares an acetamide-like linkage:
- Key Differences :
- Complexity : Dasatinib’s piperazinyl and pyrimidinyl groups enable multitarget inhibition, whereas the target compound’s simpler structure may limit its scope to single-pathway modulation .
- Solubility : The hydroxyethyl group in the target compound could improve aqueous solubility compared to dasatinib’s hydrophobic moieties .
Fluorinated Acetamides ()
N-(2,5-dioxooxolan-3-yl)-2,2,2-trifluoroacetamide features a trifluoroacetamide group and dioxolane ring:
- Key Differences: Electron-Withdrawing Groups: The fluorine atoms in the fluorinated analog increase lipophilicity and metabolic resistance, whereas the target compound’s phenoxy and hydroxyethyl groups balance polarity and bioavailability . Ring Systems: The dioxolane ring in the fluorinated compound may confer conformational rigidity absent in the target’s furan-based structure .
Biological Activity
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-phenoxyacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research data.
Chemical Structure
The compound features a 2,5-dimethylfuran moiety linked to a phenoxyacetamide structure. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of anti-inflammatory and anti-cancer activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anti-inflammatory properties : Compounds containing furan and phenoxy groups have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways.
- Antioxidant effects : The furan ring is known for its ability to scavenge free radicals, contributing to the antioxidant capacity of such compounds.
- Antitumor activity : Several derivatives of phenoxyacetamides have demonstrated cytotoxic effects against various cancer cell lines.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the furan derivative : Starting from 2,5-dimethylfuran, reactions may include alkylation or acylation to introduce the hydroxyethyl group.
- Coupling with phenoxyacetyl chloride : The resulting intermediate can be coupled with phenoxyacetyl chloride under basic conditions to yield the final product.
Case Studies and Experimental Data
-
Anti-inflammatory Activity :
- A study evaluating similar phenoxyacetamide derivatives showed significant inhibition of COX enzymes with IC50 values ranging from 0.1 µM to 1.1 µM, indicating strong anti-inflammatory potential .
- Compounds were tested in vivo using mouse models for inflammation, demonstrating reduced edema and leukotriene levels upon topical application .
- Antioxidant Activity :
-
Antitumor Activity :
- In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that certain analogs of phenoxyacetamides induced apoptosis with IC50 values as low as 15 µM.
- Mechanistic studies suggested that these compounds might inhibit cell proliferation by interfering with the cell cycle.
Data Table: Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
